

Protocol for labeling antibodies with Sulfo-Cy3-Tetrazine.

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

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Protocol for Labeling Antibodies with Sulfo-Cy3-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the two-step labeling of an antibody with **Sulfo-Cy3-Tetrazine**. This method utilizes bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) modified antibody and a tetrazine-functionalized fluorescent dye. This highly efficient and specific reaction allows for precise control over the labeling process, resulting in a stable and highly fluorescent antibody conjugate suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.^{[1][2]}

The protocol is divided into two main stages:

- Antibody Modification with TCO-NHS Ester: Introduction of the TCO reactive group onto the antibody.
- Labeling with **Sulfo-Cy3-Tetrazine**: The "click" reaction between the TCO-modified antibody and the **Sulfo-Cy3-Tetrazine** dye.

Materials and Reagents

- Purified antibody (free of BSA, glycine, or other amine-containing stabilizers)
- TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)
- **Sulfo-Cy3-Tetrazine**
- Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Desalting Spin Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
- UV-Vis Spectrophotometer
- Microcentrifuge

Experimental Protocols

Stage 1: Antibody Modification with TCO-NHS Ester

This stage involves the reaction of a TCO-NHS ester with primary amines (primarily on lysine residues) on the antibody, forming a stable amide bond and introducing the TCO reactive group.

Protocol:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified.[3] This can be achieved by dialysis against PBS or by using an antibody purification kit.
 - Adjust the antibody concentration to 2-10 mg/mL in PBS.[3]

- Buffer exchange the antibody into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a desalting spin column.
- TCO-NHS Ester Preparation:
 - Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3]
- Conjugation Reaction:
 - Determine the desired molar excess of TCO-NHS ester to antibody. A common starting point is a 5 to 15-fold molar excess.[4] Refer to Table 1 for guidance on the relationship between molar excess and the resulting degree of TCO modification.
 - Add the calculated volume of the TCO-NHS ester solution to the antibody solution.
 - Mix gently by pipetting and incubate for 60 minutes at room temperature.[4]
- Purification of TCO-Modified Antibody:
 - Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS (pH 7.4).[3][4] Follow the manufacturer's instructions for the spin column.
 - The purified TCO-modified antibody is now ready for the next stage.

Table 1: TCO-NHS Ester to Antibody Molar Ratio and Resulting Degree of Labeling (DOL)

Molar Excess of TCO-NHS Ester to Antibody	Approximate Number of TCO Groups per Antibody	Reference
5:1	4	[4]
10:1	8	[4]
15:1	10	[4]

Note: The actual degree of labeling can vary depending on the antibody and specific reaction conditions. It is recommended to determine the TCO DOL experimentally if precise quantification is required.

Stage 2: Labeling with Sulfo-Cy3-Tetrazine

This stage utilizes the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition between the TCO group on the modified antibody and the tetrazine moiety on the Sulfo-Cy3 dye.^[2]

Protocol:

- **Sulfo-Cy3-Tetrazine** Preparation:
 - Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in an appropriate solvent (e.g., DMSO or water, depending on the manufacturer's instructions) at a concentration of 1-10 mg/mL.
- "Click" Reaction:
 - Add a 1.5 to 5-fold molar excess of **Sulfo-Cy3-Tetrazine** to the TCO-modified antibody solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is typically rapid.^[5]
- Purification of the Labeled Antibody:
 - Remove unreacted **Sulfo-Cy3-Tetrazine** by passing the reaction mixture through a desalting spin column equilibrated with PBS (pH 7.4).^[3]
 - Collect the purified, fluorescently labeled antibody.
- Characterization of the Labeled Antibody:
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This is crucial for ensuring reproducibility and optimal performance of the conjugate.^{[6][7]} An optimal DOL for most antibodies is between 2 and 10.^[7]
 - The DOL can be calculated using the following formula after measuring the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of Sulfo-Cy3 (approximately 550 nm, A_{max}).^[8]

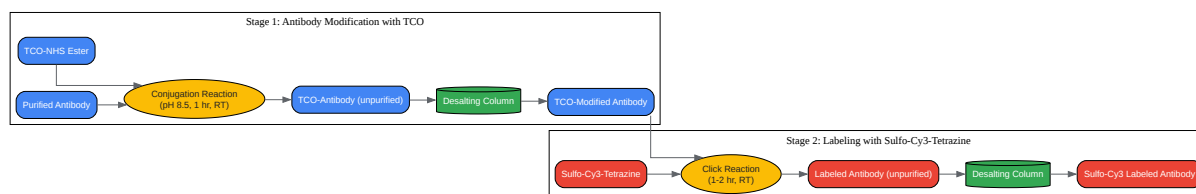
$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / \{[A_{280} - (A_{\text{max}} \times \text{CF})] \times \epsilon_{\text{dye}}\}$$

Where:

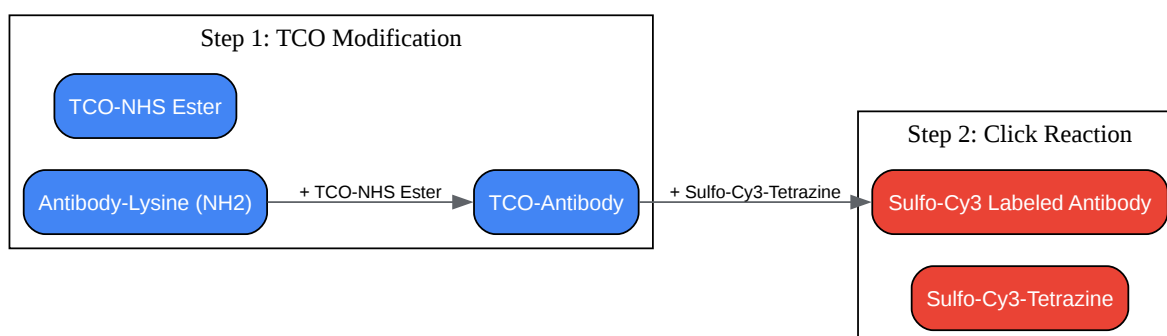
- A₂₈₀: Absorbance of the conjugate at 280 nm.
- A_{max}: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
- CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_{max} of dye).
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).^[7]
- ϵ_{dye} : Molar extinction coefficient of Sulfo-Cy3 at its A_{max} (typically ~150,000 M⁻¹cm⁻¹).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol if freezing. Protect from light.

Visualizations



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Caption: Experimental workflow for labeling antibodies with **Sulfo-Cy3-Tetrazine**.



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Caption: Chemical reaction pathway for antibody labeling.

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